DC-TEADin02

Description

BenchChem offers high-quality DC-TEADin02 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DC-TEADin02 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H17NO2S |

|---|---|

Molecular Weight |

323.4 g/mol |

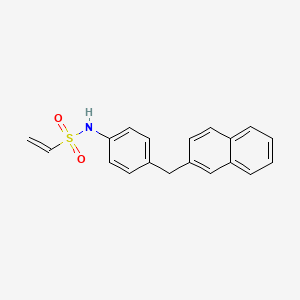

IUPAC Name |

N-[4-(naphthalen-2-ylmethyl)phenyl]ethenesulfonamide |

InChI |

InChI=1S/C19H17NO2S/c1-2-23(21,22)20-19-11-8-15(9-12-19)13-16-7-10-17-5-3-4-6-18(17)14-16/h2-12,14,20H,1,13H2 |

InChI Key |

IUZGUIPYVGPQFT-UHFFFAOYSA-N |

Canonical SMILES |

C=CS(=O)(=O)NC1=CC=C(C=C1)CC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DC-TEADin02

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC-TEADin02 is a potent and selective covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. It operates by irreversibly binding to a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins, thereby inhibiting their autopalmitoylation—a critical post-translational modification necessary for their stability and function. This inhibition of TEAD autopalmitoylation disrupts the interaction between TEAD and its co-activators, YAP and TAZ, leading to the downregulation of downstream gene transcription. The Hippo signaling pathway, a crucial regulator of organ size and tissue homeostasis, culminates in the activation of the YAP/TAZ-TEAD transcriptional complex. Dysregulation of this pathway is a hallmark of various cancers, making TEAD proteins attractive therapeutic targets. This technical guide provides a comprehensive overview of the mechanism of action of DC-TEADin02, including its effects on TEAD isoforms, its impact on cancer cell proliferation, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Covalent Inhibition of TEAD Autopalmitoylation

DC-TEADin02 is a vinylsulfonamide derivative that functions as an irreversible inhibitor of TEAD autopalmitoylation. The core of its mechanism lies in the covalent modification of a highly conserved cysteine residue located in the central lipid-binding pocket of TEAD transcription factors.[1][2] This pocket is essential for the autopalmitoylation process, a post-translational modification where a palmitate molecule is attached to the TEAD protein. This modification is crucial for the stability and proper function of TEADs.

By covalently binding to this cysteine, DC-TEADin02 physically obstructs the palmitate-binding pocket, preventing the autopalmitoylation process. This disruption of a key post-translational modification leads to the functional inactivation of TEAD proteins.

Signaling Pathway

The Hippo signaling pathway is a key regulator of cell proliferation and apoptosis. When the pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ. In the "off" state, often observed in cancer, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis.

DC-TEADin02 intervenes at the final step of this pathway. By inhibiting TEAD autopalmitoylation, it effectively neutralizes the ability of TEAD to associate with YAP/TAZ and initiate transcription, even when YAP/TAZ are present in the nucleus.

Quantitative Data

Inhibition of TEAD Autopalmitoylation

DC-TEADin02 demonstrates potent inhibition of TEAD autopalmitoylation with a reported half-maximal inhibitory concentration (IC50) of 197 ± 19 nM. Although this value represents a pan-TEAD inhibition, further studies have elucidated its activity against individual TEAD isoforms.

| Target | IC50 (nM) |

| TEAD (pan) | 197 ± 19 |

Note: Specific IC50 values for individual TEAD isoforms (TEAD1, TEAD2, TEAD3, and TEAD4) by DC-TEADin02 are not yet publicly available in detail but it is described as a pan-TEAD covalent inhibitor.[1]

Anti-proliferative Activity in Cancer Cell Lines

The inhibition of the YAP/TAZ-TEAD transcriptional complex by DC-TEADin02 translates to anti-proliferative effects in cancer cell lines where the Hippo pathway is dysregulated.

| Cell Line | Cancer Type | IC50 (µM) |

| Data not publicly available |

Note: While the anti-proliferative effects of targeting the TEAD-YAP axis are well-documented for other inhibitors, specific IC50 values for DC-TEADin02 in various cancer cell lines have not been detailed in the primary literature.

Experimental Protocols

TEAD Autopalmitoylation Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the autopalmitoylation of TEAD proteins.

Workflow Diagram:

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured and transfected with a plasmid expressing FLAG-tagged TEAD4.

-

Compound Treatment: The transfected cells are treated with varying concentrations of DC-TEADin02 or a vehicle control (DMSO), along with an alkynyl palmitic acid probe.

-

Cell Lysis and Immunoprecipitation: Cells are lysed, and the FLAG-TEAD4 protein is immunoprecipitated using anti-FLAG antibody-conjugated beads.

-

Click Chemistry: The immunoprecipitated TEAD4 is subjected to a click chemistry reaction with an azide-conjugated reporter molecule (e.g., a fluorescent dye or biotin). This reaction specifically labels the TEAD4 proteins that have incorporated the alkynyl palmitate.

-

Detection and Quantification: The labeled TEAD4 is detected and quantified using methods such as western blotting (for fluorescently tagged probes) or streptavidin blotting (for biotinylated probes). The reduction in signal in the presence of DC-TEADin02 compared to the control indicates the level of inhibition of autopalmitoylation.

YAP/TAZ-TEAD Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the YAP/TAZ-TEAD complex.

Workflow Diagram:

Methodology:

-

Cell Culture and Co-transfection: HEK293T cells are seeded in multi-well plates and co-transfected with two plasmids:

-

A reporter plasmid containing a firefly luciferase gene under the control of a TEAD-responsive promoter (e.g., 8xGTIIC-Luc).

-

A control plasmid expressing Renilla luciferase, used for normalization of transfection efficiency and cell number.

-

-

Compound Treatment: After transfection, the cells are treated with a range of concentrations of DC-TEADin02 or a vehicle control.

-

Incubation: The cells are incubated for a period of 24 to 48 hours to allow for compound activity and reporter gene expression.

-

Cell Lysis and Luciferase Measurement: The cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The percentage of inhibition of TEAD transcriptional activity is then calculated by comparing the normalized luciferase activity in the DC-TEADin02-treated wells to the vehicle-treated control wells.

Conclusion

DC-TEADin02 represents a significant advancement in the development of targeted cancer therapies. Its well-defined mechanism of action, involving the potent and covalent inhibition of TEAD autopalmitoylation, provides a clear rationale for its anti-cancer potential. By disrupting the final step in the oncogenic Hippo signaling pathway, DC-TEADin02 effectively silences the transcriptional output of the YAP/TAZ-TEAD complex. The experimental protocols detailed herein provide a robust framework for the further investigation and characterization of DC-TEADin02 and other TEAD-targeting compounds. Future research should focus on elucidating the precise isoform selectivity and expanding the evaluation of its anti-proliferative efficacy across a broader range of cancer types to fully realize its therapeutic promise.

References

The Rise of Covalent TEAD Inhibitors: A Technical Guide to Targeting Autopalmitoylation in Hippo-YAP/TAZ-Driven Cancers

For Immediate Release

This technical guide provides an in-depth analysis of a novel class of anti-cancer therapeutics: covalent TEAD autopalmitoylation inhibitors. With a focus on compounds exhibiting potent low nanomolar efficacy, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology and targeted therapy. We will explore the core mechanism of action, present key quantitative data, detail experimental protocols, and visualize the critical signaling pathways involved.

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in various cancers. The transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) are the primary downstream effectors of this pathway.[1][2] In cancer, the Hippo pathway is often inactivated, leading to the nuclear translocation of YAP/TAZ.[3][4] Once in the nucleus, YAP/TAZ interact with the TEA domain (TEAD) family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation, survival, and tumorigenesis.[1][5]

A critical post-translational modification, autopalmitoylation, is essential for the stability and function of TEAD transcription factors.[1][2] This process, which involves the covalent attachment of palmitic acid to a conserved cysteine residue within the TEAD lipid-binding pocket, is a prerequisite for the interaction with YAP/TAZ.[4][6] Consequently, inhibiting TEAD autopalmitoylation has emerged as a promising therapeutic strategy to disrupt the oncogenic YAP/TAZ-TEAD signaling axis.[1][6]

This guide will focus on a representative covalent inhibitor, mCMY020 , which demonstrates potent inhibition of TEAD autopalmitoylation with an IC50 value of approximately 190-200 nM.[7]

Quantitative Data Summary

The following tables summarize the inhibitory potency of mCMY020 and other relevant covalent TEAD autopalmitoylation inhibitors.

Table 1: In Vitro and Cellular IC50 Values for mCMY020

| Assay Type | Target | IC50 (nM) | Cell Line | Reference |

| Cellular Autopalmitoylation | FLAG-TEAD4 | 190 | HEK293T | [7] |

| TEAD-Luciferase Reporter | TEAD | 162.1 | - | [7] |

Table 2: Comparative IC50 Values of Other Covalent TEAD Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| TM2 | TEAD2 | 156 | In Vitro Autopalmitoylation | [8] |

| TM2 | TEAD4 | 38 | In Vitro Autopalmitoylation | [8] |

| DC-TEAD3in03 | TEAD3 | 160 | - | [9] |

| AZ4331 | CTGF (TEAD target gene) | 127 | In Vivo Target Engagement | [10] |

| Kojic Acid Analog (19) | TEAD-YAP Interaction | 70 | Fluorescence Polarization | [11][12] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of these findings.

Cellular TEAD Autopalmitoylation Assay

This assay is designed to measure the extent of TEAD palmitoylation within a cellular context.

-

Cell Culture and Transfection: HEK293T cells are cultured in standard media. Cells are then transfected with a plasmid expressing FLAG-tagged TEAD4 (FLAG-TEAD4) using a suitable transfection reagent.

-

Inhibitor Treatment: Following transfection, cells are treated with varying concentrations of the test inhibitor (e.g., mCMY020) for a specified duration (e.g., 24 hours).

-

Metabolic Labeling: Cells are then incubated with an alkyne-functionalized palmitic acid analog (e.g., 17-octadecynoic acid) which is metabolically incorporated into proteins undergoing palmitoylation.

-

Cell Lysis and Immunoprecipitation: Cells are lysed, and the FLAG-TEAD4 protein is immunoprecipitated from the cell lysate using anti-FLAG antibodies conjugated to magnetic or agarose beads.

-

Click Chemistry: The immunoprecipitated FLAG-TEAD4, now labeled with the alkyne-palmitate analog, is subjected to a copper-catalyzed azide-alkyne cycloaddition (Click) reaction with an azide-functionalized reporter tag (e.g., a fluorescent dye or biotin).

-

Detection and Quantification: The labeled FLAG-TEAD4 is resolved by SDS-PAGE. If a fluorescent tag was used, the gel can be directly imaged. If a biotin tag was used, a subsequent western blot with streptavidin-HRP is performed. The intensity of the signal, corresponding to the amount of palmitoylated TEAD4, is quantified using densitometry.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of TEAD4 palmitoylation against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]

TEAD-YAP Interaction Assay (Fluorescence Polarization)

This in vitro assay measures the ability of an inhibitor to disrupt the interaction between TEAD and a YAP-derived peptide.

-

Reagents:

-

Recombinant, purified TEAD protein (e.g., the YAP-binding domain of TEAD4).

-

A fluorescently labeled peptide derived from the TEAD-binding domain of YAP.

-

Test inhibitor (e.g., mCMY020).

-

-

Assay Principle: Fluorescence polarization (FP) measures the change in the tumbling rate of the fluorescently labeled YAP peptide upon binding to the much larger TEAD protein. A high FP signal indicates binding, while a low signal indicates that the peptide is unbound and tumbling freely.

-

Procedure:

-

The fluorescently labeled YAP peptide is incubated with the TEAD protein in a suitable buffer in the wells of a microplate.

-

Varying concentrations of the test inhibitor are added to the wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

-

Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with appropriate filters.

-

Data Analysis: The IC50 value is determined by plotting the FP signal against the inhibitor concentration and fitting the data to a competitive binding curve.[12][13]

Visualizations

The following diagrams illustrate the core concepts discussed in this guide.

Caption: The Hippo Signaling Pathway and YAP/TAZ Regulation.

Caption: Inhibition of TEAD Autopalmitoylation by a Covalent Inhibitor.

Caption: Workflow for Cellular TEAD Autopalmitoylation Assay.

References

- 1. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]

- 2. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IAG933 & VT3989 show promising disease control in mesothelioma [dailyreporter.esmo.org]

- 4. onclive.com [onclive.com]

- 5. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

The Discovery and Development of DC-TEADin02: A Covalent Inhibitor of TEAD Autopalmitoylation

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Discovered through a structure-based virtual screen, DC-TEADin02 has emerged as a potent and selective covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] This small molecule targets the autopalmitoylation of TEAD proteins, a critical post-translational modification essential for their stability and function as downstream effectors of the Hippo signaling pathway. By irreversibly binding to the palmitate-binding pocket, DC-TEADin02 effectively inhibits TEAD transcriptional activity and the expression of downstream genes associated with cell proliferation and oncogenesis.[1]

Core Mechanism of Action

DC-TEADin02 functions as a pan-TEAD inhibitor, covalently modifying a conserved cysteine residue within the central lipid-binding pocket of TEAD proteins.[2][3][4] This covalent attachment is facilitated by a vinyl sulfonamide warhead, which acts as a Michael acceptor for the thiol group of the cysteine.[1][2] The inhibition of autopalmitoylation leads to TEAD protein instability, thereby disrupting their interaction with the transcriptional co-activators YAP and TAZ and ultimately downregulating the expression of pro-proliferative and anti-apoptotic genes.[1]

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for DC-TEADin02.

| Parameter | Value | Description | Reference |

| IC50 | 197 ± 19 nM | In vitro inhibition of TEAD autopalmitoylation. | [1] |

Further quantitative data regarding isoform specificity, cell-based potency, and in vivo efficacy are not extensively available in the public domain.

Signaling Pathway and Mechanism of Inhibition

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. When the pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ. In the "off" state, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth.

DC-TEADin02 intervenes in this pathway by directly targeting the TEAD transcription factors, rendering them incapable of being activated by YAP/TAZ, regardless of the state of the upstream Hippo pathway components.

Experimental Protocols

TEAD Autopalmitoylation Inhibition Assay

This assay biochemically quantifies the ability of a compound to inhibit the autopalmitoylation of TEAD proteins.

Methodology:

-

Protein Incubation: Purified recombinant TEAD protein is pre-incubated with varying concentrations of DC-TEADin02 or a vehicle control (DMSO) in an appropriate reaction buffer.

-

Palmitoylation Reaction: The autopalmitoylation reaction is initiated by the addition of a palmitoyl-CoA analog, such as alkyne-palmitoyl-CoA.

-

Quenching: The reaction is stopped by the addition of a denaturing agent (e.g., SDS).

-

Click Chemistry: The alkyne-tagged palmitate that has been incorporated into TEAD is then conjugated to a reporter molecule (e.g., biotin-azide) via a copper-catalyzed click chemistry reaction.

-

Detection: The level of TEAD palmitoylation is quantified by detecting the reporter molecule. For biotin, this is typically done via streptavidin-HRP followed by chemiluminescent detection in a Western blot-style analysis. Total TEAD protein levels are also assessed by Western blot as a loading control.

-

Data Analysis: The intensity of the palmitoylation signal at each inhibitor concentration is normalized to the vehicle control, and the IC50 value is calculated.

YAP/TAZ-TEAD Luciferase Reporter Assay

This cell-based assay measures the effect of a compound on the transcriptional activity of the YAP/TAZ-TEAD complex.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with two plasmids:

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple TEAD-binding sites (e.g., 8xGTIIC-luciferase).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.

-

-

Compound Treatment: The transfected cells are treated with various concentrations of DC-TEADin02 or a vehicle control.

-

Cell Lysis: After a suitable incubation period, the cells are lysed to release the expressed luciferase enzymes.

-

Luciferase Activity Measurement: The activity of both luciferases is measured sequentially using a luminometer and specific substrates for each enzyme.

-

Data Analysis: The TEAD-responsive luciferase signal is normalized to the control luciferase signal for each well. The normalized values are then compared to the vehicle control to determine the extent of inhibition of TEAD transcriptional activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular context. Ligand binding typically stabilizes the target protein, increasing its melting temperature.

Methodology:

-

Cell Treatment: Intact cells are incubated with either DC-TEADin02 or a vehicle control.

-

Heating: The cell suspensions are aliquoted and heated to a range of different temperatures.

-

Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured protein fraction by centrifugation.

-

Protein Quantification: The amount of soluble TEAD protein remaining in the supernatant at each temperature is quantified by Western blotting.

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble TEAD protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of DC-TEADin02 indicates direct binding and stabilization of the TEAD protein.

References

- 1. Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in various cancers, making it a prime target for therapeutic intervention. The transcriptional coactivator Yes-associated protein (YAP) and its paralog, TAZ, are the principal downstream effectors of this pathway. When active, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. DC-TEADin02 is a covalent inhibitor that targets the YAP-TEAD interaction, offering a promising strategy for mitigating the oncogenic output of a hyperactive Hippo pathway. This technical guide provides an in-depth analysis of the mechanism of DC-TEADin02 and its anticipated effects on the expression of YAP-related downstream genes, supported by illustrative data and detailed experimental protocols.

Introduction: The YAP-TEAD Signaling Axis

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates YAP and TAZ by sequestering them in the cytoplasm.[1] In many cancer types, the Hippo pathway is silenced, leading to the dephosphorylation and nuclear accumulation of YAP/TAZ.[2][3] In the nucleus, YAP/TAZ lack a DNA-binding domain and must partner with transcription factors, primarily the TEAD family (TEAD1-4), to regulate gene expression.[4][5] The YAP-TEAD complex acts as a master regulator of a transcriptional program that drives cell proliferation, epithelial-mesenchymal transition (EMT), and chemoresistance.[6][7] Key downstream target genes of the YAP-TEAD complex include, but are not limited to, CTGF, CYR61, and ANKRD1.[3][4][8]

Mechanism of Action of DC-TEADin02

DC-TEADin02 is a covalent inhibitor designed to disrupt the interaction between YAP and TEAD.[8] It is understood to function by targeting a conserved cysteine residue within the palmitoylation pocket of TEAD proteins.[8] This covalent modification prevents the conformational changes required for YAP to bind effectively to TEAD, thereby abrogating the formation of the active transcriptional complex. The inhibition of the YAP-TEAD interaction is expected to lead to a significant reduction in the transcription of downstream target genes.

Anticipated Effects of DC-TEADin02 on Downstream Gene Expression

Treatment of cancer cells with hyperactive Hippo signaling with DC-TEADin02 is expected to lead to a dose-dependent decrease in the mRNA levels of YAP-TEAD target genes. Based on studies of similar TEAD inhibitors, a significant downregulation of canonical target genes such as CTGF (Connective Tissue Growth Factor), CYR61 (Cysteine-rich angiogenic inducer 61), and ANKRD1 (Ankyrin Repeat Domain 1) is anticipated.[8]

Illustrative Quantitative Data

The following table presents hypothetical, yet expected, quantitative data on the effect of DC-TEADin02 on the expression of key YAP-TEAD downstream genes in a representative cancer cell line (e.g., NCI-H226, a mesothelioma cell line with NF2 mutation). This data is for illustrative purposes to demonstrate the anticipated outcome of the experimental protocol described below.

| Gene | Treatment | Concentration (nM) | Fold Change (vs. DMSO) | p-value |

| CTGF | DMSO | - | 1.00 | - |

| DC-TEADin02 | 100 | 0.45 | <0.01 | |

| DC-TEADin02 | 500 | 0.15 | <0.001 | |

| CYR61 | DMSO | - | 1.00 | - |

| DC-TEADin02 | 100 | 0.52 | <0.01 | |

| DC-TEADin02 | 500 | 0.21 | <0.001 | |

| ANKRD1 | DMSO | - | 1.00 | - |

| DC-TEADin02 | 100 | 0.60 | <0.05 | |

| DC-TEADin02 | 500 | 0.28 | <0.01 | |

| ACTB | DMSO | - | 1.00 | - |

| (Housekeeping) | DC-TEADin02 | 100 | 1.02 | >0.05 |

| DC-TEADin02 | 500 | 0.98 | >0.05 |

Table 1: Illustrative data of the dose-dependent effect of DC-TEADin02 on the relative mRNA expression of YAP-TEAD target genes as measured by RT-qPCR.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for assessing the effect of DC-TEADin02 on YAP-related downstream gene expression.

Cell Culture and Treatment

-

Cell Seeding: Plate a cancer cell line known to have active YAP-TEAD signaling (e.g., NCI-H226, A375-MA2) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Incubation: Culture the cells for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Prepare stock solutions of DC-TEADin02 in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 100 nM, 500 nM). As a vehicle control, prepare a medium with the same final concentration of DMSO.

-

Incubation: Aspirate the old medium from the cells and replace it with the medium containing DC-TEADin02 or DMSO. Incubate the cells for a predetermined time (e.g., 24 hours).

RNA Extraction and Quantification

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells directly in the wells using a lysis buffer from a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

RNA Extraction: Proceed with total RNA extraction according to the manufacturer's protocol. This typically involves homogenization, phase separation, and purification of the RNA.

-

Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.

Reverse Transcription and Quantitative PCR (RT-qPCR)

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's instructions.

-

Quantitative PCR: Perform qPCR using a real-time PCR system (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad). The reaction mixture should contain cDNA template, forward and reverse primers for the target genes (CTGF, CYR61, ANKRD1) and a housekeeping gene (ACTB or GAPDH), and a suitable qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).

-

Thermal Cycling Conditions: A typical thermal cycling protocol would be: initial denaturation at 95°C for 3 minutes, followed by 40 cycles of denaturation at 95°C for 10 seconds and annealing/extension at 60°C for 30 seconds.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the DC-TEADin02-treated samples and the DMSO control, normalized to the housekeeping gene.

Conclusion

DC-TEADin02 represents a promising therapeutic agent for cancers driven by aberrant Hippo pathway signaling. Its mechanism of covalent inhibition of the YAP-TEAD interaction is expected to effectively suppress the transcription of key downstream genes responsible for cell proliferation and survival. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and quantify the cellular effects of DC-TEADin02 and other YAP-TEAD inhibitors. The anticipated dose-dependent decrease in the expression of CTGF, CYR61, and ANKRD1 serves as a critical biomarker for the on-target activity of this class of compounds. Further investigation into the broader transcriptomic consequences of DC-TEADin02 treatment will undoubtedly provide deeper insights into its therapeutic potential.

References

- 1. YAP/TAZ upstream signals and downstream responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Hippo/YAP/TAZ signalling pathway: Novel opportunities for therapeutic interventions into skin cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and functional insights into the TEAD-YAP complex in the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

DC-TEADin02 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DC-TEADin02, a potent and covalent inhibitor of TEA Domain (TEAD) transcription factors. This document details its chemical properties, mechanism of action within the Hippo signaling pathway, and protocols for key experimental assays.

Core Compound Data

DC-TEADin02 is a small molecule inhibitor that targets the autopalmitoylation of TEAD proteins, a critical post-translational modification for their activity.

| Property | Value |

| CAS Number | 2380228-45-3[1][2][3] |

| Molecular Weight | 323.41 g/mol [1][3] |

| Molecular Formula | C₁₉H₁₇NO₂S |

| Mechanism of Action | Covalent inhibitor of TEAD autopalmitoylation |

| Primary Target | TEAD family of transcription factors |

Mechanism of Action and the Hippo Signaling Pathway

DC-TEADin02 exerts its effects by disrupting the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. The core of the Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).

When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors. This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis.

TEAD autopalmitoylation, a process where TEAD attaches a palmitate molecule to itself, is essential for its interaction with YAP/TAZ. DC-TEADin02 covalently binds to a conserved cysteine residue within the palmitate-binding pocket of TEAD. This irreversible binding prevents autopalmitoylation, thereby disrupting the formation of the YAP/TAZ-TEAD transcriptional complex and inhibiting downstream gene expression.

Caption: The Hippo Signaling Pathway and the inhibitory action of DC-TEADin02.

Experimental Protocols

The following are detailed methodologies for key experiments involving DC-TEADin02.

TEAD Autopalmitoylation Assay (Acyl-Biotin Exchange)

This assay is designed to assess the autopalmitoylation status of TEAD proteins in the presence or absence of DC-TEADin02.

Materials:

-

Cells expressing the TEAD protein of interest.

-

Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 10% glycerol, and protease inhibitors).

-

Blocking Buffer (Lysis Buffer containing 50 mM N-ethylmaleimide (NEM)).

-

Hydroxylamine (HAM) solution (0.7 M hydroxylamine, pH 7.4).

-

Tris-HCl (1 M, pH 7.4).

-

Thiol-reactive biotin (e.g., Biotin-BMCC).

-

Streptavidin-agarose beads.

-

Wash Buffer (Lysis Buffer with 0.1% SDS).

-

SDS-PAGE and Western blotting reagents.

-

Anti-TEAD antibody.

Procedure:

-

Treat cells with DC-TEADin02 or vehicle control for the desired time.

-

Lyse cells in Blocking Buffer and incubate for 1 hour at 4°C to block free thiol groups.

-

Precipitate proteins using acetone and resuspend the pellet in a buffer containing 1% SDS.

-

Divide each sample into two aliquots. Treat one aliquot with HAM solution and the other with Tris-HCl (as a negative control) for 1 hour at room temperature to cleave thioester bonds.

-

Add thiol-reactive biotin to both aliquots and incubate for 1 hour at room temperature to label the newly exposed thiol groups.

-

Perform a second acetone precipitation to remove excess biotin.

-

Resuspend the protein pellets in Lysis Buffer and incubate with streptavidin-agarose beads overnight at 4°C to capture biotinylated (formerly palmitoylated) proteins.

-

Wash the beads extensively with Wash Buffer.

-

Elute the captured proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using an anti-TEAD antibody. A decrease in the TEAD signal in the DC-TEADin02-treated sample compared to the control indicates inhibition of autopalmitoylation.

YAP/TAZ-TEAD Co-Immunoprecipitation (Co-IP)

This protocol is used to determine if DC-TEADin02 disrupts the interaction between YAP/TAZ and TEAD.[2][4][5][6]

Materials:

-

Cells co-expressing tagged versions of YAP/TAZ and TEAD (e.g., HA-YAP and FLAG-TEAD).

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

-

Antibody against one of the tags (e.g., anti-FLAG antibody).

-

Protein A/G magnetic beads.

-

Wash Buffer (Co-IP Lysis Buffer).

-

Elution Buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE sample buffer).

-

SDS-PAGE and Western blotting reagents.

-

Antibodies against both tags (e.g., anti-FLAG and anti-HA).

Procedure:

-

Treat cells with DC-TEADin02 or vehicle control.

-

Lyse the cells in Co-IP Lysis Buffer.

-

Clarify the lysates by centrifugation.

-

Incubate the supernatant with an anti-FLAG antibody for 2-4 hours at 4°C.

-

Add Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.

-

Wash the beads several times with Wash Buffer.

-

Elute the protein complexes from the beads using Elution Buffer.

-

Analyze the input lysates and the eluted immunoprecipitates by Western blotting using both anti-FLAG and anti-HA antibodies. A reduction in the amount of co-immunoprecipitated HA-YAP with FLAG-TEAD in the DC-TEADin02-treated sample indicates disruption of the protein-protein interaction.

TEAD-Responsive Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of the YAP/TAZ-TEAD complex.[1][7][8][9][10]

Materials:

-

A cell line stably expressing a luciferase reporter gene driven by a promoter containing TEAD binding sites (e.g., GTIIC-luciferase).

-

Cell culture medium and reagents.

-

DC-TEADin02.

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

-

A luminometer.

Procedure:

-

Seed the reporter cell line in a 96-well plate.

-

The following day, treat the cells with a serial dilution of DC-TEADin02 or vehicle control.

-

Incubate for a period sufficient to observe changes in gene expression (e.g., 18-24 hours).

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

-

A dose-dependent decrease in luciferase activity in the presence of DC-TEADin02 indicates inhibition of TEAD transcriptional activity.

Caption: A typical experimental workflow for characterizing DC-TEADin02.

This guide provides a foundational understanding of DC-TEADin02 for researchers in the field of drug discovery and cancer biology. The provided protocols offer a starting point for the investigation of this and similar compounds targeting the Hippo-YAP/TAZ-TEAD signaling axis.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. mdpi.com [mdpi.com]

- 3. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00044C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 6. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

Unraveling the Transcriptional Modulation by DC-TEADin02: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-TEADin02 has emerged as a potent and selective covalent inhibitor of TEA Domain (TEAD) transcription factors, offering a promising avenue for therapeutic intervention in cancers driven by the Hippo signaling pathway. This technical guide provides an in-depth analysis of DC-TEADin02, focusing on its mechanism of action, quantitative effects on transcriptional output, and the experimental protocols utilized for its characterization. By inhibiting the autopalmitoylation of TEAD proteins, DC-TEADin02 effectively curtails the transcriptional co-activation mediated by YAP and TAZ, leading to the downregulation of oncogenic gene expression.

Core Mechanism: Inhibition of TEAD Autopalmitoylation

TEAD transcription factors require autopalmitoylation on a conserved cysteine residue within their YAP/TAZ-binding domain for stability and full transcriptional activity. This post-translational modification is crucial for the interaction with the transcriptional co-activators YAP and TAZ. DC-TEADin02 is a vinylsulfonamide-based covalent inhibitor that specifically targets this autopalmitoylation process. Through a Michael addition reaction, DC-TEADin02 forms a covalent bond with the catalytic cysteine in the palmitoylation pocket of TEADs. This irreversible binding blocks the subsequent attachment of palmitate, thereby rendering TEADs incapable of effectively partnering with YAP/TAZ to drive the expression of their target genes.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of DC-TEADin02 in inhibiting TEAD autopalmitoylation and its downstream functional consequences.

Table 1: In Vitro Inhibition of TEAD Autopalmitoylation

| Target | IC50 (nM) | Assay Type |

| TEAD | 197 ± 19 | Biochemical autopalmitoylation assay |

Data sourced from Lu et al., 2019.[1]

Table 2: Effect of DC-TEADin02 on YAP/TAZ Target Gene Expression in HCT116 Cells

| Gene | Concentration (µM) | Fold Change vs. DMSO |

| CTGF | 10 | ~0.4 |

| CYR61 | 10 | ~0.5 |

Data represents approximate values inferred from graphical representations in Lu et al., 2019.

Table 3: Anti-proliferative Activity of DC-TEADin02

| Cell Line | IC50 (µM) | Assay Type |

| HCT116 | > 25 | Cell Viability Assay |

| HEK293T | > 25 | Cell Viability Assay |

Data sourced from Lu et al., 2019.[1]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the Hippo signaling pathway and the specific point of intervention by DC-TEADin02.

References

Methodological & Application

Application Notes and Protocols for DC-TEADin02 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DC-TEADin02, a covalent inhibitor of the TEAD family of transcription factors, in cancer research. This document outlines its mechanism of action, provides representative quantitative data for closely related compounds, and details experimental protocols for its application in vitro and in vivo.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators YAP and TAZ are the main downstream effectors of the Hippo pathway. When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.

DC-TEADin02 is a covalent inhibitor that targets a conserved cysteine in the palmitate-binding pocket of TEAD proteins. By covalently binding to this pocket, DC-TEADin02 allosterically disrupts the YAP-TEAD interaction, thereby inhibiting TEAD-dependent transcription and suppressing the growth of cancers with aberrant Hippo pathway signaling.[1][2] This makes DC-TEADin02 and similar molecules promising therapeutic candidates for cancers such as malignant pleural mesothelioma, and potentially other solid tumors with YAP/TAZ activation.[3][4]

Data Presentation

The following tables summarize representative quantitative data for potent, covalent TEAD inhibitors from the same class as DC-TEADin02, demonstrating their efficacy in cancer cell lines.

Table 1: In Vitro Potency of a Covalent TEAD Inhibitor (MYF-03-176)

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| MYF-03-176 (Compound 22) | NCI-H226 (Mesothelioma) | TEAD Reporter Assay | 17 ± 5 | Lu & Gray, J Med Chem, 2023[5] |

| MYF-03-176 (Compound 22) | NCI-H226 (Mesothelioma) | Antiproliferation (5 days) | 24 | Lu & Gray, J Med Chem, 2023[5] |

| MYF-03-176 (Compound 22) | 94T778 (Liposarcoma) | Antiproliferation (5 days) | ~30 | Lu & Gray, J Med Chem, 2023[5] |

Table 2: In Vivo Tumor Growth Inhibition of a Covalent TEAD Inhibitor (MYF-03-176)

| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Reference |

| NCI-H226 Xenograft | MYF-03-176 (Oral) | 30 mg/kg, twice daily | Significant tumor regression | Fan & Gray, eLife, 2022[6] |

Mandatory Visualizations

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of DC-TEADin02 on the viability of cancer cells.

-

Materials:

-

Cancer cell line of interest (e.g., NCI-H226)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

DC-TEADin02 (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of DC-TEADin02 in complete culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the DC-TEADin02 dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired time period (e.g., 72 hours or 5 days).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

2. Western Blot Analysis

This protocol is for assessing the effect of DC-TEADin02 on the levels of Hippo pathway proteins.

-

Materials:

-

Cancer cell line of interest

-

6-well plates

-

DC-TEADin02

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-CTGF, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with DC-TEADin02 at various concentrations for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

3. In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of orally administered DC-TEADin02 in a mouse xenograft model.[7]

-

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line of interest (e.g., NCI-H226)

-

Matrigel (optional)

-

DC-TEADin02 formulation for oral gavage

-

Vehicle control

-

Calipers

-

Animal balance

-

-

Protocol:

-

Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer DC-TEADin02 or vehicle control orally (e.g., by gavage) at the desired dose and schedule (e.g., twice daily).

-

Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, or immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.

-

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, reagents, and experimental setup. Always follow appropriate safety guidelines and institutional regulations when conducting research.

References

- 1. bio.unipd.it [bio.unipd.it]

- 2. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio.unipd.it [bio.unipd.it]

- 4. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-rad.com [bio-rad.com]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DC-TEADin02 in In Vitro Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

DC-TEADin02 is a potent, cell-permeable, and covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] It acts by irreversibly binding to a conserved cysteine residue within the central palmitate-binding pocket of TEAD proteins.[2][3] This covalent modification inhibits the autopalmitoylation of TEADs, a critical post-translational modification required for their interaction with the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).[1][2][4] By disrupting the YAP/TAZ-TEAD complex, DC-TEADin02 effectively suppresses the transcription of downstream target genes that are crucial for cell proliferation, survival, and oncogenesis.[1][4] These application notes provide detailed methodologies for utilizing DC-TEADin02 in a range of in vitro cell culture experiments to investigate the Hippo signaling pathway and evaluate the therapeutic potential of TEAD inhibition in cancer.

Mechanism of Action: Targeting the Hippo-YAP/TAZ-TEAD Signaling Axis

The Hippo signaling pathway is a fundamental regulator of tissue growth, organ size, and cellular homeostasis. A central kinase cascade, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic sequestration and degradation. In many cancers, this pathway is dysregulated, resulting in the constitutive nuclear localization and activity of YAP/TAZ. Within the nucleus, YAP/TAZ associate with TEAD transcription factors to drive a potent oncogenic gene expression program. DC-TEADin02 provides a direct pharmacological tool to sever this interaction at the level of the TEAD transcription factors, thereby silencing their pro-tumorigenic output.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DC-TEADin02: Assessing Anti-Proliferation and Anti-Migration Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-TEADin02 is a potent and covalent inhibitor of TEA Domain (TEAD) transcription factor autopalmitoylation, a critical post-translational modification required for the stability and function of TEAD proteins.[1] By inhibiting this process, DC-TEADin02 disrupts the interaction between TEAD and its co-activators, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). This disruption leads to the downregulation of downstream target genes essential for cell proliferation and migration, making DC-TEADin02 a valuable tool for investigating the Hippo signaling pathway and a potential therapeutic agent in cancers characterized by Hippo pathway dysregulation, such as NF2-deficient mesothelioma.[2][3]

These application notes provide detailed protocols for assessing the anti-proliferation and anti-migration activities of DC-TEADin02 in cancer cell lines.

Mechanism of Action: Inhibition of the YAP/TAZ-TEAD Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, primarily through the control of cell proliferation and apoptosis. When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors. This complex then initiates the transcription of genes that promote cell growth and inhibit apoptosis.

DC-TEADin02 targets the autopalmitoylation of TEAD proteins. This covalent modification is crucial for the structural integrity of the TEAD palmitate-binding pocket, which in turn is necessary for its interaction with YAP/TAZ. By covalently binding to a conserved cysteine residue within this pocket, DC-TEADin02 prevents palmitoylation, leading to the disruption of the YAP/TAZ-TEAD complex and the subsequent suppression of its transcriptional activity.

Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the inhibitory action of DC-TEADin02.

Quantitative Data

Anti-Proliferation Activity of TEAD Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of TEAD palmitoylation inhibitors in various cancer cell lines. While specific data for DC-TEADin02 is limited in publicly available literature, the data for functionally similar compounds like VT103 and VT104 in mesothelioma cell lines are presented as representative examples.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| NCI-H226 | Mesothelioma (NF2-deficient) | VT103 | 0.003 | [4] |

| NCI-H2052 | Mesothelioma (NF2-deficient) | VT103 | 0.005 | [4] |

| NCI-H2452 | Mesothelioma (NF2-deficient) | VT103 | 0.002 | [4] |

| MSTO-211H | Mesothelioma (NF2 wild-type) | VT103 | >3 | [4] |

| NCI-H226 | Mesothelioma (NF2-deficient) | VT104 | 0.002 | [4] |

| NCI-H2052 | Mesothelioma (NF2-deficient) | VT104 | 0.003 | [4] |

| NCI-H2452 | Mesothelioma (NF2-deficient) | VT104 | 0.001 | [4] |

| MSTO-211H | Mesothelioma (NF2 wild-type) | VT104 | >3 | [4] |

Anti-Migration Activity of TEAD Inhibitors

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of DC-TEADin02 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., NCI-H226)

-

Complete growth medium

-

DC-TEADin02

-

DMSO (vehicle control)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of DC-TEADin02 in complete growth medium. The final concentrations should typically range from 0.001 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest DC-TEADin02 concentration.

-

Remove the medium from the wells and add 100 µL of the prepared DC-TEADin02 dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for the MTT-based cell proliferation assay.

Protocol 2: Wound Healing (Scratch) Assay

This protocol assesses the effect of DC-TEADin02 on cell migration.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

Serum-free medium

-

DC-TEADin02

-

DMSO (vehicle control)

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

-

Once the cells are confluent, create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with serum-free medium containing different concentrations of DC-TEADin02 or vehicle control. Using serum-free medium helps to minimize cell proliferation effects.

-

Capture images of the scratch at time 0.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

-

Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.

Protocol 3: Transwell Invasion Assay

This protocol evaluates the effect of DC-TEADin02 on the invasive potential of cancer cells.

Materials:

-

Cancer cell line of interest

-

Serum-free medium

-

Complete growth medium (as a chemoattractant)

-

DC-TEADin02

-

DMSO (vehicle control)

-

24-well Transwell inserts (8 µm pore size)

-

Matrigel

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet solution for staining

Procedure:

-

Thaw Matrigel on ice and dilute it with cold serum-free medium.

-

Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate for at least 4 hours at 37°C to allow for gelation.

-

Harvest and resuspend the cancer cells in serum-free medium containing different concentrations of DC-TEADin02 or vehicle control.

-

Add 500 µL of complete growth medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.

-

Seed 1 x 10^5 cells in 200 µL of the prepared cell suspension into the upper chamber of the Matrigel-coated inserts.

-

Incubate the plate for 24-48 hours at 37°C and 5% CO2.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with crystal violet solution for 15 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of stained cells in several random fields under a microscope.

-

Quantify the results and compare the number of invading cells in the DC-TEADin02-treated groups to the vehicle control.

Caption: Workflow for the Transwell invasion assay.

Conclusion

DC-TEADin02 is a powerful research tool for elucidating the role of the Hippo-YAP/TAZ-TEAD signaling pathway in cancer cell proliferation and migration. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the biological activities of this and other TEAD inhibitors. Further investigation into the anti-migratory and anti-invasive properties of DC-TEADin02 across a broader range of cancer cell lines is warranted to fully characterize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of TAZ impairs the migration ability of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing DC-TEADin02 to Study the Hippo Pathway in Specific Cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in the development and progression of various cancers. The core of the pathway consists of a kinase cascade that ultimately controls the activity of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they bind to the TEA domain (TEAD) family of transcription factors to drive the expression of genes involved in cell proliferation and survival. In many cancers, mutations in upstream Hippo pathway components, such as Neurofibromin 2 (NF2), lead to the constitutive activation of the YAP/TAZ-TEAD transcriptional program.

DC-TEADin02 is a potent and covalent small molecule inhibitor of TEAD autopalmitoylation. This post-translational modification is essential for the interaction between TEAD proteins and YAP/TAZ. By binding to the palmitate-binding pocket of TEAD, DC-TEADin02 allosterically disrupts the YAP/TAZ-TEAD complex, leading to the suppression of their transcriptional activity and subsequent inhibition of cancer cell growth. The IC50 for DC-TEADin02's inhibition of TEAD autopalmitoylation is approximately 197 nM.

These application notes provide a framework for utilizing DC-TEADin02 to investigate the Hippo pathway in specific cancers where this pathway is a known oncogenic driver: uveal melanoma, mesothelioma, and schwannomatosis.

Target Cancers and Rationale

-

Uveal Melanoma: This is the most common primary intraocular malignancy in adults. A vast majority of uveal melanomas harbor activating mutations in GNAQ or GNA11, which lead to the activation of YAP in a Hippo-independent manner. This makes the YAP-TEAD interaction a critical node for therapeutic intervention.

-

Mesothelioma: Malignant mesothelioma is an aggressive cancer strongly associated with asbestos exposure. A significant portion of mesotheliomas, particularly those with NF2 mutations, exhibit hyperactivation of YAP/TAZ. Targeting the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy for this malignancy.

-

Schwannomatosis: This genetic disorder is characterized by the development of multiple schwannomas. It is often caused by mutations in the NF2 gene, leading to the loss of the tumor suppressor Merlin and subsequent activation of the Hippo pathway effector YAP.

Data Presentation: Efficacy of Covalent TEAD Inhibitors

While specific quantitative data for DC-TEADin02 in the target cancer cell lines is not yet widely published, data from studies on other potent, covalent TEAD inhibitors that share a similar mechanism of action can provide valuable insights into the expected efficacy. The following tables summarize the effects of these analogous compounds on cell viability and target gene expression.

Table 1: Cell Viability (IC50) of Covalent TEAD Inhibitors in Mesothelioma and Schwannoma Cell Lines

| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |

| MSTO-211H | Mesothelioma | K-975 | ~25 | |

| NCI-H2052 | Mesothelioma | K-975 | ~50 | |

| NCI-H226 | Mesothelioma | MYF-03-69 | ~100 | |

| BenMen-1 | Meningioma (NF2-null) | VT107 | ~10 | |

| Primary Human Schwannoma | Schwannoma (NF2-null) | VT107 | ~20 |

Table 2: Downregulation of YAP/TAZ-TEAD Target Genes by Covalent TEAD Inhibitors

| Cell Line | Cancer Type | Compound | Target Gene | Fold Change vs. Control | Reference |

| MSTO-211H | Mesothelioma | K-975 | CTGF | Significant Decrease | |

| MSTO-211H | Mesothelioma | K-975 | CYR61 | Significant Decrease | |

| NCI-H226 | Mesothelioma | MYF-03-69 | CTGF | ~0.2 | |

| NCI-H226 | Mesothelioma | MYF-03-69 | CYR61 | ~0.3 | |

| HEI-193 | Schwannoma | TED-347 | CTGF | ~0.4 | |

| HEI-193 | Schwannoma | TED-347 | CYR61 | ~0.5 |

Mandatory Visualizations

Caption: The core Hippo signaling pathway regulating cell proliferation.

Application Notes and Protocols: DC-TEADin02 as a Tool for Studying Tissue Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tissue homeostasis is a dynamic process involving a delicate balance between cell proliferation, differentiation, and apoptosis to maintain tissue structure and function. The Hippo signaling pathway is a critical regulator of this process, and its dysregulation is implicated in a variety of diseases, including cancer and degenerative disorders. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the most critical downstream effectors of the Hippo pathway. In their active state, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEADs, initiating a transcriptional program that promotes cell proliferation and inhibits apoptosis.

DC-TEADin02 is a potent and selective covalent inhibitor of TEAD autopalmitoylation.[1] Palmitoylation of TEADs is essential for their stability and interaction with YAP/TAZ. By covalently binding to a conserved cysteine residue in the central lipid-binding pocket of TEADs, DC-TEADin02 effectively inhibits their transcriptional activity. This targeted inhibition makes DC-TEADin02 a valuable chemical probe for elucidating the role of the YAP/TAZ-TEAD signaling axis in tissue homeostasis and regeneration. These application notes provide detailed protocols for utilizing DC-TEADin02 in various in vitro assays to study its effects on the Hippo pathway and cellular processes relevant to tissue homeostasis.

Mechanism of Action

DC-TEADin02 is a vinylsulfonamide derivative that acts as an irreversible covalent inhibitor of TEAD autopalmitoylation.[1][2] This post-translational modification is crucial for TEAD's function. By blocking this step, DC-TEADin02 prevents the subsequent interaction between TEAD and its co-activators YAP and TAZ, thereby inhibiting the transcription of downstream target genes.[1]

Quantitative Data

The following tables summarize the in vitro activity of DC-TEADin02 and provide a comparative context with other known TEAD inhibitors.

Table 1: In Vitro Potency of DC-TEADin02

| Parameter | Value | Assay System | Reference |

| IC50 | 197 ± 19 nM | TEAD Autopalmitoylation Assay | [1] |

Table 2: Comparative IC50 Values of Covalent TEAD Inhibitors in Cell-Based Assays

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| DC-TEADin02 | Not Reported | Not Reported | Not Reported | - |

| MYF-03-69 | NCI-H226 (Mesothelioma) | Cell Viability | ~300 | [3] |

| K-975 | NCI-H226 (Mesothelioma) | Cell Viability | Not Reported | [2] |

| TED-347 | NCI-H226 (Mesothelioma) | Cell Viability | Not Reported | [2] |

| mCMY020 | MCF-7 (Breast Cancer) | TEAD Luciferase Reporter | 162.1 | [4] |

Note: Specific cell viability IC50 values for DC-TEADin02 have not been widely published. Researchers are encouraged to determine these values empirically in their cell lines of interest.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of DC-TEADin02.

Protocol 1: TEAD Luciferase Reporter Assay

This assay measures the ability of DC-TEADin02 to inhibit YAP/TAZ-TEAD-mediated transcription.

Materials:

-

HEK293T cells (or other suitable cell line)

-

8xGTIIC-Luciferase reporter plasmid (contains TEAD binding sites)

-

Control plasmid (e.g., CMV-β-galactosidase) for transfection normalization

-

Transfection reagent (e.g., Lipofectamine)

-

DC-TEADin02

-

DMSO (vehicle control)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the 8xGTIIC-Luciferase reporter plasmid and the control β-galactosidase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of DC-TEADin02 or DMSO vehicle control. A typical concentration range to test would be from 1 nM to 10 µM.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay system's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of DC-TEADin02 to determine the IC50 value.

Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression

This protocol is used to confirm that DC-TEADin02 treatment leads to the downregulation of known YAP/TAZ-TEAD target genes, such as CTGF, CYR61, and ANKRD1.[5][6][7]

Materials:

-

Cells of interest (e.g., a cell line with high YAP/TAZ activity)

-

DC-TEADin02

-

DMSO

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with a range of concentrations of DC-TEADin02 or DMSO for a specified time (e.g., 24 or 48 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene. Compare the expression levels in DC-TEADin02-treated cells to the DMSO-treated control.

Protocol 3: Covalent Pull-Down Assay to Confirm TEAD Engagement

This assay confirms the covalent binding of DC-TEADin02 to TEAD proteins.

Materials:

-

Cell lysate containing overexpressed tagged TEAD (e.g., FLAG-TEAD) or endogenous TEAD

-

DC-TEADin02

-

DMSO

-

Lysis buffer

-

Affinity beads (e.g., anti-FLAG M2 affinity gel)

-

Wash buffer

-

Elution buffer

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the tag or TEAD

Procedure:

-

Cell Lysate Preparation: Prepare a cell lysate from cells expressing the TEAD protein of interest.

-

Compound Incubation: Incubate the cell lysate with DC-TEADin02 or DMSO at a specified concentration and for a set time to allow for covalent bond formation.

-

Immunoprecipitation: Add affinity beads to the lysate and incubate to pull down the TEAD protein.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody against TEAD or its tag to visualize the protein. A successful pull-down will show a band corresponding to the TEAD protein. To confirm covalent modification, mass spectrometry analysis of the pulled-down protein can be performed to identify the adduct.

Protocol 4: Cell Viability Assay

This assay determines the effect of DC-TEADin02 on cell proliferation and viability.

Materials:

-

Cells of interest

-

DC-TEADin02

-

DMSO

-

Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay kit)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a low density.

-

Compound Treatment: The following day, treat the cells with a serial dilution of DC-TEADin02 or DMSO.

-

Incubation: Incubate the cells for a desired period (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance, fluorescence, or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the DMSO-treated control wells and plot cell viability against the log of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Application in Studying Tissue Homeostasis

DC-TEADin02 can be a powerful tool to investigate the role of the Hippo-YAP/TAZ-TEAD pathway in various aspects of tissue homeostasis.

-

Intestinal Stem Cell Proliferation: Intestinal organoids provide an excellent ex vivo model to study the self-renewal and differentiation of intestinal stem cells.[8][9][10][11][12] By treating intestinal organoids with DC-TEADin02, researchers can investigate the impact of TEAD inhibition on crypt formation, cell proliferation (e.g., via EdU incorporation), and differentiation into various intestinal cell lineages.

-

Cardiac Regeneration: The heart has a limited capacity for regeneration after injury. Studies have shown that modulating the Hippo pathway can influence cardiomyocyte proliferation.[2][13][14][15][16] DC-TEADin02 can be used in in vitro models with neonatal or induced pluripotent stem cell-derived cardiomyocytes to assess its effect on cell cycle re-entry and proliferation. In vivo studies in animal models of myocardial infarction could also be designed to explore the therapeutic potential of TEAD inhibition in promoting cardiac repair.[14]

-

Wound Healing: The Hippo pathway is involved in the regulation of cell migration and proliferation during wound healing.[17][18] In vitro scratch assays with keratinocytes or fibroblasts treated with DC-TEADin02 can be used to study the role of TEAD activity in cell migration and wound closure.

Conclusion

DC-TEADin02 is a valuable research tool for dissecting the intricate role of the Hippo-YAP/TAZ-TEAD signaling pathway in the maintenance of tissue homeostasis. The protocols provided here offer a starting point for researchers to explore the effects of this potent and selective covalent TEAD inhibitor in a variety of cellular contexts. By carefully designing and executing these experiments, scientists can gain deeper insights into the fundamental mechanisms governing tissue health and disease, and potentially identify new therapeutic strategies for a range of pathological conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ahajournals.org [ahajournals.org]

- 3. biorxiv.org [biorxiv.org]

- 4. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Fluorescence-Based Assay to Monitor Autopalmitoylation of zDHHC Proteins Applicable to High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intestinal organoids as tools for enriching and studying specific and rare cell types: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]